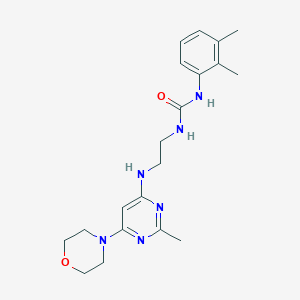
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3-Dimethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to function as an inhibitor of certain enzymes or receptors involved in various signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of target enzymes, inhibiting their activity and thus influencing metabolic pathways.
- Receptor Modulation: It may interact with specific receptors, altering their signaling capabilities and affecting physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity: Studies have shown that it possesses cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Properties: Preliminary investigations indicate that it may have antibacterial and antifungal activities, warranting further exploration in infectious disease contexts.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below are some notable findings:
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer therapeutic.
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed inhibition zones ranging from 12 to 20 mm, suggesting moderate antibacterial properties.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer cells) | >10 | Reduced cell viability |
| Antibacterial | Staphylococcus aureus | 50 | Inhibition zone: 15 mm |
| Antifungal | Candida albicans | 25 | Inhibition zone: 18 mm |
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-14-5-4-6-17(15(14)2)25-20(27)22-8-7-21-18-13-19(24-16(3)23-18)26-9-11-28-12-10-26/h4-6,13H,7-12H2,1-3H3,(H,21,23,24)(H2,22,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDWPDDXHQCSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














